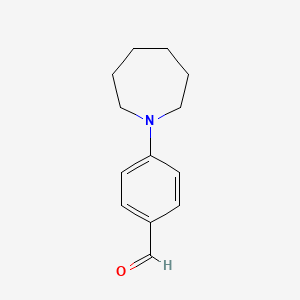
4-(Azepan-1-yl)benzaldehyde
説明
4-(Azepan-1-yl)benzaldehyde is an organic compound with the molecular formula C13H17NO . It has a molecular weight of 203.28 and is typically stored at room temperature . The compound is in the form of an oil .
Synthesis Analysis
The synthesis of 4-(Azepan-1-yl)benzaldehyde can be achieved with sodium tris(acetoxy)borohydride and acetic acid in dichloromethane for 8 hours at ambient temperature . This process yields a 74% yield .Molecular Structure Analysis
The molecular structure of 4-(Azepan-1-yl)benzaldehyde contains a total of 33 bonds . These include 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 seven-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
4-(Azepan-1-yl)benzaldehyde is an oil at room temperature . It has a molecular weight of 203.28 .科学的研究の応用
Synthesis and Drug Development
One of the primary applications of 4-(Azepan-1-yl)benzaldehyde derivatives is in the field of drug development. A study by Moni et al. (2014) demonstrates the enantio- and diastereoselective synthesis of highly substituted benzazepines using a multi-component strategy. This method involves an asymmetric organocatalytic Mannich reaction on o-(azidomethyl)benzaldehydes, a crucial step in synthesizing compounds with potential pharmaceutical applications (Moni et al., 2014).
Role in Small Molecule Anticancer Drugs
4-(Azepan-1-yl)benzaldehyde derivatives play a significant role in the development of small molecule anticancer drugs. Zhang et al. (2018) described a high-yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate in anticancer drug development. This synthesis is crucial for creating derivatives used in the study and development of small molecule inhibitors for cancer treatment (Zhang et al., 2018).
Fluorescent Probes for Biochemical Analysis
The compound and its derivatives have been used in the development of fluorescent probes for biochemical analyses. For instance, Lin et al. (2008) designed 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde as a novel ratiometric fluorescent probe for cysteine and homocysteine. This probe, with its large emission shift, can be employed for quantitatively detecting these important biomolecules (Lin et al., 2008).
Bioproduction and Polymer Research
In bioproduction and polymer research, the compound has been investigated for its role in flavor and fragrance industries. Craig and Daugulis (2013) explored the enhanced bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This research highlights the potential of 4-(Azepan-1-yl)benzaldehyde derivatives in industrial applications, particularly in flavor and fragrance synthesis (Craig & Daugulis, 2013).
Safety and Hazards
The safety information for 4-(Azepan-1-yl)benzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用機序
Mode of Action
It is known that the compound can be used to improve the performance of photorefractive devices by utilizing electrolytes . This suggests that the compound may interact with its targets in a way that influences light absorption or reflection, although the exact mechanism is still unclear.
Pharmacokinetics
The compound is slightly soluble in benzene, chloroform, and methanol , which may influence its bioavailability
Result of Action
As mentioned earlier, it has been suggested that the compound can improve the performance of photorefractive devices , indicating that it may have effects on light-sensitive cells or molecules.
Action Environment
It is known that the compound is air sensitive and hygroscopic , suggesting that its stability and efficacy may be affected by exposure to air and moisture.
特性
IUPAC Name |
4-(azepan-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-12-5-7-13(8-6-12)14-9-3-1-2-4-10-14/h5-8,11H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMHJRMSIZFETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2369870.png)
![7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2369871.png)

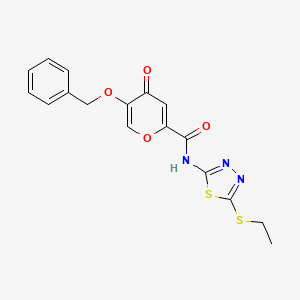
![N-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2369876.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)
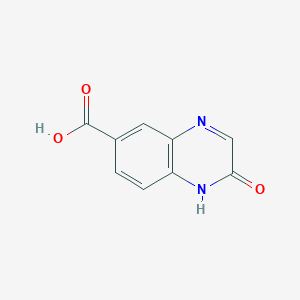
![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)
![1-methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2369881.png)
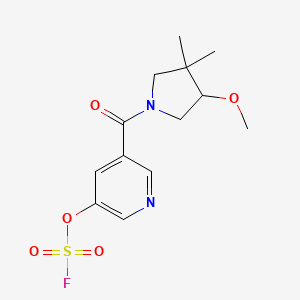
![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)
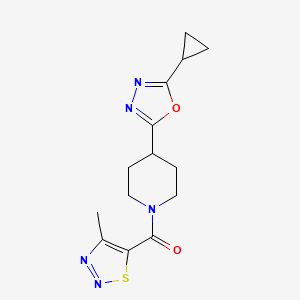
![1-phenethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2369891.png)